Filanesib hydrochloride

Overview

Description

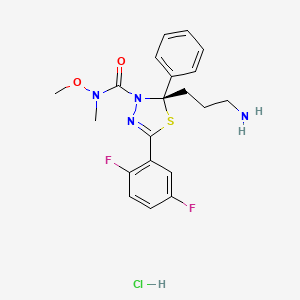

Filanesib hydrochloride is a synthetic, small molecule that targets the kinesin spindle protein (KSP) with potential antineoplastic activity . It has been investigated for use in the treatment of cancer .

Molecular Structure Analysis

The molecular formula of this compound is C20H23ClF2N4O2S . Its molecular weight is 456.9 g/mol . The IUPAC name is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 456.9 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Filanesib as a Kinesin Spindle Protein Inhibitor

Filanesib hydrochloride, a kinesin spindle protein (KSP) inhibitor, induces mitotic arrest and subsequent tumor cell death. It's highly selective and targeted, showing potential in treating advanced solid tumors and multiple myeloma (LoRusso et al., 2015). The drug has been studied for its efficacy and safety in combination with other treatments like carfilzomib, demonstrating promising activity in relapsed and/or refractory multiple myeloma (RRMM) patients (Shah et al., 2012).

Combination Therapies Involving Filanesib

Research indicates that filanesib, when combined with pomalidomide and dexamethasone, shows enhanced activity in multiple myeloma. This synergy is particularly evident in large, highly proliferative tumors. The combination potentially increases the activation of proapoptotic proteins like BAX, suggesting its use as a biomarker for response to this treatment (Hernández-García et al., 2017).

Mechanisms and Implications in Multiple Myeloma

Filanesib primarily initiates apoptosis by activating Bax, a proapoptotic protein, through a calpain-dependent mechanism in multiple myeloma. This process involves modulating the degradation of Mcl-1 and activating Bax, highlighting its critical role in filanesib-induced apoptosis (Hernández-García et al., 2015). Furthermore, filanesib's synergy with pomalidomide and dexamethasone results from various mechanisms like potentiation of KSP inhibition, increase in monopolar spindle formation, and activation of both intrinsic and extrinsic apoptosis pathways (Hernández-García et al., 2015).

Additional Clinical Implications

Further studies have shown that filanesib exhibits rapid activity in multiple myeloma by inducing cell cycle blockade and apoptosis. Its efficacy is dependent on the expression of certain proteins, such as Mcl-1, Bax, and Bak, and it demonstrates synergistic effects with dexamethasone and immunomodulatory drugs (IMiDs) (Hernández-García et al., 2014). Additionally, filanesib, in combination with bortezomib and dexamethasone, has shown encouraging activity in relapsed/refractory multiple myeloma, especially in patients with specific genetic profiles like 1q21 gain and t(11;14) (Pan et al., 2021).

Mechanism of Action

Target of Action

Filanesib hydrochloride primarily targets the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the formation of the bipolar spindle, a structure necessary for cell division .

Mode of Action

This compound is a highly potent KSP inhibitor . It demonstrates subnanomolar potency in both enzymatic and cellular assays . The compound inhibits KSP, preventing the formation of the bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus .

Biochemical Pathways

The inhibition of KSP by this compound affects the mitotic spindle assembly, a critical process in cell division . This disruption causes mitotic arrest, leading to cell death or apoptosis, particularly in cancer cells that are rapidly proliferating .

Pharmacokinetics

A phase 1 study reported dose-proportional increases in filanesib exposure and a half-life of approximately 70 hours .

Result of Action

The primary result of this compound’s action is the induction of mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells . This has led to marked tumor regression in preclinical models of human solid tumors and human leukemias .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Filanesib hydrochloride functions primarily by inhibiting kinesin spindle protein, which is essential for the formation of the mitotic spindle during cell division. By binding to kinesin spindle protein, this compound prevents the separation of centrosomes, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells . This interaction is highly specific, with this compound demonstrating subnanomolar potency in both enzymatic and cellular assays .

Cellular Effects

This compound induces mitotic arrest in various cancer cell lines, leading to cell death through apoptosis. This compound has been shown to cause the accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic pathways . This compound also affects cell signaling pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase, which are critical for the execution of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to kinesin spindle protein, inhibiting its function and preventing the formation of bipolar spindles . This inhibition leads to the formation of monopolar spindles, which are unable to segregate chromosomes properly, resulting in mitotic arrest and cell death . Additionally, this compound has been shown to induce the activation of the mitochondrial pathway of apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be rapid and potent. Short exposure times (as little as 15 minutes) are sufficient to induce significant mitotic arrest and apoptosis in cancer cells . Over longer periods, this compound maintains its stability and continues to exert its effects, leading to sustained inhibition of cell proliferation and tumor regression in preclinical models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively induces mitotic arrest and apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects such as neutropenia and leukopenia, necessitating careful dose optimization to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The metabolism of this compound can affect its bioavailability and efficacy, making it an important consideration in its clinical use .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in the cytoplasm, where it interacts with kinesin spindle protein to exert its effects . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

This compound localizes primarily to the cytoplasm, where it binds to kinesin spindle protein and inhibits its function . This localization is critical for its ability to induce mitotic arrest and apoptosis in cancer cells. The compound does not appear to undergo significant post-translational modifications that would affect its subcellular localization or activity .

Properties

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIFVHCDONNPS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385020-40-5 | |

| Record name | Filanesib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILANESIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol](/img/structure/B1379053.png)